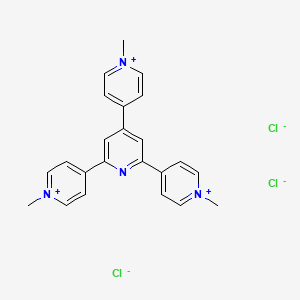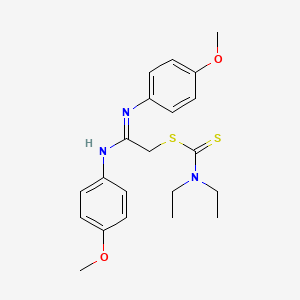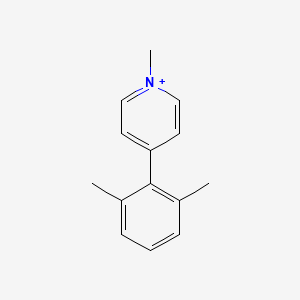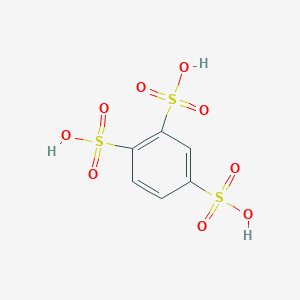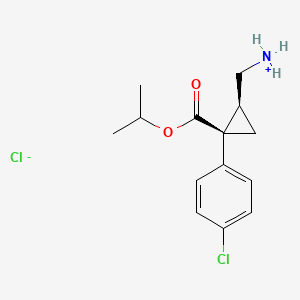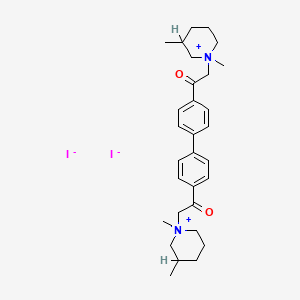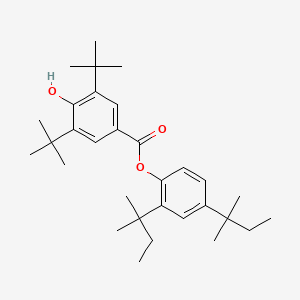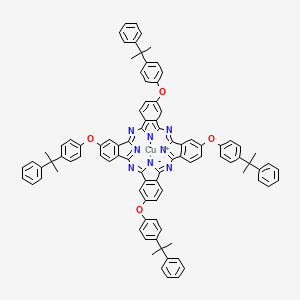![molecular formula C11H16N2O2 B13746393 Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester CAS No. 41116-23-8](/img/structure/B13746393.png)
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester is a chemical compound with the molecular formula C11H16N2O2. It is an ester derivative of carbamic acid, where the ethyl group is attached to the carbamic acid moiety, and the phenyl ring is substituted with a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester typically involves the reaction of 4-(dimethylamino)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
[ \text{4-(dimethylamino)aniline} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Substitution: Electrophiles (e.g., nitric acid for nitration, sulfuric acid for sulfonation)
Major Products Formed
Hydrolysis: Carbamic acid and ethanol
Oxidation: N-oxide derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.
Comparison with Similar Compounds
Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester can be compared with other similar compounds, such as:
Ethyl carbamate: Similar ester structure but lacks the dimethylamino group.
Phenyl carbamate: Similar phenyl ring but lacks the dimethylamino group.
Methyl carbamate: Similar carbamate structure but with a methyl group instead of an ethyl group.
The presence of the dimethylamino group in this compound imparts unique chemical and biological properties, making it distinct from these similar compounds.
Properties
CAS No. |
41116-23-8 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl N-[4-(dimethylamino)phenyl]carbamate |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)12-9-5-7-10(8-6-9)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
InChI Key |
UPNAYWDOKCELRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


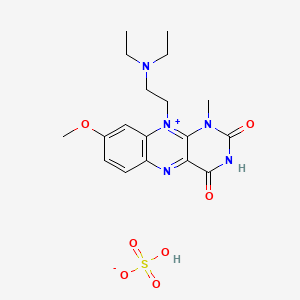
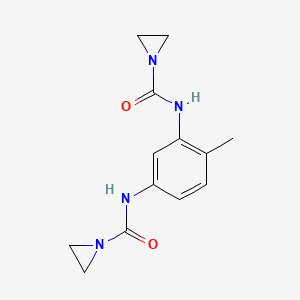
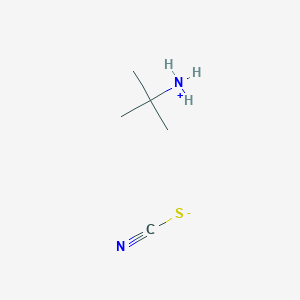
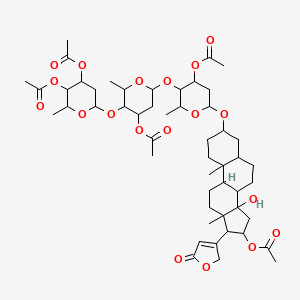

![[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate](/img/structure/B13746342.png)
